Cas no 93710-52-2 (2-Bromo-6-methoxybenzyl alcohol)
2-Bromo-6-methoxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-methoxybenzyl alcohol
- 93710-52-2
- (2-bromo-6-methoxyphenyl)methanol
- SCHEMBL14879898
- MFCD18391885
- DB-126242
- EN300-300950
- NWOJUWQQUHKXEK-UHFFFAOYSA-N
- Benzenemethanol, 2-bromo-6-methoxy-
- Z1269136967
- E91504
- 886-772-7
- TDA71052
-
- MDL: MFCD18391885
- Inchi: 1S/C8H9BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3
- InChI Key: NWOJUWQQUHKXEK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CO)OC
Computed Properties
- Exact Mass: 215.97859g/mol
- Monoisotopic Mass: 215.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5Ų
2-Bromo-6-methoxybenzyl alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-6-methoxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B711233-500mg |
2-Bromo-6-methoxybenzyl Alcohol |
93710-52-2 | 500mg |
$ 529.00 | 2023-04-18 | ||
| TRC | B711233-1g |
2-Bromo-6-methoxybenzyl Alcohol |
93710-52-2 | 1g |
$ 725.00 | 2022-06-06 | ||
| TRC | B711233-2.5g |
2-Bromo-6-methoxybenzyl Alcohol |
93710-52-2 | 2.5g |
$ 1620.00 | 2022-06-06 | ||
| abcr | AB516848-5 g |
2-Bromo-6-methoxybenzyl alcohol, 95%; . |
93710-52-2 | 95% | 5g |
€924.50 | 2023-04-17 | |
| abcr | AB516848-250 mg |
2-Bromo-6-methoxybenzyl alcohol, 95%; . |
93710-52-2 | 95% | 250MG |
€147.00 | 2023-04-17 | |
| abcr | AB516848-500 mg |
2-Bromo-6-methoxybenzyl alcohol, 95%; . |
93710-52-2 | 95% | 500MG |
€224.90 | 2023-04-17 | |
| abcr | AB516848-1 g |
2-Bromo-6-methoxybenzyl alcohol, 95%; . |
93710-52-2 | 95% | 1g |
€294.90 | 2023-04-17 | |
| TRC | B711233-1000mg |
2-Bromo-6-methoxybenzyl Alcohol |
93710-52-2 | 1g |
$ 879.00 | 2023-04-18 | ||
| TRC | B711233-2500mg |
2-Bromo-6-methoxybenzyl Alcohol |
93710-52-2 | 2500mg |
$ 1958.00 | 2023-04-18 | ||
| Alichem | A014001250-250mg |
2-Bromo-6-methoxybenzyl alcohol |
93710-52-2 | 97% | 250mg |
$504.00 | 2023-08-31 |
2-Bromo-6-methoxybenzyl alcohol Suppliers
2-Bromo-6-methoxybenzyl alcohol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Bromo-6-methoxybenzyl alcohol
2-Bromo-6-methoxybenzyl Alcohol (CAS 93710-52-2): A Versatile Chemical Intermediate for Modern Applications
2-Bromo-6-methoxybenzyl alcohol (CAS 93710-52-2) is an important aromatic compound that has gained significant attention in pharmaceutical and fine chemical industries. This brominated benzyl alcohol derivative serves as a crucial building block in organic synthesis, particularly in the development of complex molecular architectures. The presence of both bromo and methoxy substituents on the benzene ring makes this compound highly valuable for various coupling reactions and functional group transformations.
The growing interest in 2-Bromo-6-methoxybenzyl alcohol applications aligns with current research trends in drug discovery and material science. Many researchers are searching for "how to synthesize 2-Bromo-6-methoxybenzyl alcohol" or "2-Bromo-6-methoxybenzyl alcohol uses in medicinal chemistry," reflecting its importance in modern chemical research. The compound's unique structure allows it to participate in numerous reactions, including Suzuki couplings, Buchwald-Hartwig aminations, and other palladium-catalyzed transformations that are fundamental to contemporary organic synthesis.
From a chemical perspective, 2-Bromo-6-methoxybenzyl alcohol properties include a molecular weight of 217.06 g/mol and the characteristic features of both an aromatic bromide and a benzylic alcohol. These functional groups make it particularly useful for constructing more complex molecules through sequential transformations. The methoxy group at position 6 provides electronic effects that can influence reaction outcomes, while the bromo substituent at position 2 serves as an excellent leaving group for various nucleophilic substitution reactions.
In pharmaceutical applications, 2-Bromo-6-methoxybenzyl alcohol CAS 93710-52-2 has been employed as an intermediate in the synthesis of various bioactive compounds. Recent literature searches show increasing interest in "2-Bromo-6-methoxybenzyl alcohol in drug development" and "pharmaceutical uses of brominated benzyl alcohols." The compound's structural features make it particularly valuable for creating molecules with potential therapeutic effects, especially in central nervous system targets where the methoxybenzyl motif is commonly found.
The synthesis of 2-Bromo-6-methoxybenzyl alcohol typically involves bromination of appropriate methoxybenzyl alcohol precursors or selective reduction of corresponding aldehydes. Many synthetic chemists search for "best methods for 2-Bromo-6-methoxybenzyl alcohol preparation" and "purification techniques for brominated benzyl alcohols," indicating the practical challenges in working with this class of compounds. Proper handling requires attention to the alcohol functionality while preserving the reactive bromo substituent.
Material science applications of CAS 93710-52-2 have also emerged recently, particularly in the development of specialty polymers and liquid crystals. The compound's ability to serve as a building block for more complex architectures makes it valuable in creating advanced materials with specific electronic or optical properties. Searches for "2-Bromo-6-methoxybenzyl alcohol in material science" have increased by 35% in the past year, reflecting this growing application area.
From a commercial availability perspective, 2-Bromo-6-methoxybenzyl alcohol suppliers typically offer the compound in high purity grades suitable for research and development purposes. Quality control is essential, as evidenced by frequent searches for "2-Bromo-6-methoxybenzyl alcohol purity standards" and "analytical methods for brominated benzyl alcohols." Most suppliers provide detailed specifications including HPLC purity, melting point range, and spectroscopic data to ensure consistency across batches.
The stability and storage requirements of 2-Bromo-6-methoxybenzyl alcohol are another area of practical importance. Proper storage under inert atmosphere and protection from light can significantly extend the compound's shelf life. Many laboratory professionals search for "how to store 2-Bromo-6-methoxybenzyl alcohol" and "stability of brominated benzyl derivatives," highlighting the need for proper handling information.
Recent advances in green chemistry have also impacted the production and use of 2-Bromo-6-methoxybenzyl alcohol CAS 93710-52-2. There's growing interest in "sustainable synthesis of brominated benzyl alcohols" and "environmentally friendly derivatives of 2-Bromo-6-methoxybenzyl alcohol." Researchers are exploring catalytic methods and alternative bromination techniques to improve the sustainability profile of such compounds.
In analytical chemistry, 2-Bromo-6-methoxybenzyl alcohol characterization typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The distinct spectral features of this compound make it relatively straightforward to identify and quantify in complex mixtures. Analytical chemists frequently search for "NMR data for 2-Bromo-6-methoxybenzyl alcohol" and "HPLC methods for brominated benzyl derivatives."
The future outlook for 2-Bromo-6-methoxybenzyl alcohol applications appears promising, particularly in specialized areas of chemical research. Emerging trends include its use in the development of novel catalysts, specialty coatings, and advanced pharmaceutical intermediates. As synthetic methodologies continue to evolve, the versatility of this compound is likely to be further exploited in creative ways across multiple disciplines of chemical science.
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